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molecular formula C3H9BO3<br>B(OCH3)3<br>C3H9BO3 B150158 Trimethyl borate CAS No. 121-43-7

Trimethyl borate

Cat. No. B150158
M. Wt: 103.92 g/mol
InChI Key: WRECIMRULFAWHA-UHFFFAOYSA-N
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Patent
US07473492B2

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 202 g (1.0 mol) of dipropylene glycol monomethacrylate and 412 g (2.0 mols) of tripropylene glycol monomethyl ether, followed by keeping them at 60° C. for 1 hour with stirring in a dry air atmosphere and then heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 610 g of the polymerizable boron-containing compound B represented by the formula (1). An infrared absorption spectrum of the resulting polymerizable boron-containing compound B was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Name
dipropylene glycol monomethacrylate
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
412 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[B:1]([O:6][CH3:7])([O:4][CH3:5])[O:2][CH3:3].C(O)(=O)C(C)=C.CC(O)COC(CO)C.COC(COC(COC(CO)C)C)C>>[B:1]([OH:6])([OH:4])[OH:2].[B:1]([O:6][CH3:7])([O:4][CH3:5])[O:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
B(OC)(OC)OC
Name
dipropylene glycol monomethacrylate
Quantity
202 g
Type
reactant
Smiles
C(C(=C)C)(=O)O.CC(COC(C)CO)O
Name
Quantity
412 g
Type
reactant
Smiles
COC(C)COC(C)COC(C)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring in a dry air atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60° C.
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reached 75° C.
CUSTOM
Type
CUSTOM
Details
to remove volatile matters

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Name
Type
product
Smiles
B(O)(O)O
Name
Type
product
Smiles
B(OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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